molecular formula C15H15NO2 B13508309 Methyl4-[amino(phenyl)methyl]benzoate

Methyl4-[amino(phenyl)methyl]benzoate

Cat. No.: B13508309
M. Wt: 241.28 g/mol
InChI Key: GAUHAXSMSMDQPG-UHFFFAOYSA-N
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Description

Methyl 4-[amino(phenyl)methyl]benzoate is a benzoate ester derivative featuring an amino-substituted benzyl group at the para position of the aromatic ring. Structurally, it consists of a methyl ester group attached to a benzoic acid backbone, with a phenyl group and an amine moiety at the 4-position.

Synthetic routes for related compounds often involve benzamidomethylation (e.g., using (benzamidomethyl)triethylammonium chloride) or condensation reactions with amino-containing precursors . For instance, (S)-Methyl 4-(1-aminoethyl)benzoate (a stereoisomeric analog) is synthesized via heating 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate, achieving an 83% yield .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-[amino(phenyl)methyl]benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14H,16H2,1H3

InChI Key

GAUHAXSMSMDQPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Esterification of 4-(Aminomethyl)benzoic Acid

One of the primary routes to obtain methyl 4-(aminomethyl)benzoate (a close structural analogue) involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This process has been optimized to yield high purity products with excellent yields (>85%, often >88%) by controlling pH and temperature during workup.

Key Process Steps:

Step Description Conditions
1 Esterification of 4-(aminomethyl)benzoic acid with methanol and HCl Ambient to reflux temperatures
2 Cooling reaction mixture to −15 to +10 °C (preferably +5 to +10 °C) Temperature control critical for selectivity
3 Adjust pH to 4–9 by adding aqueous base (e.g., 4–6% KOH or NaOH) pH 6–7 preferred
4 Concentrate mixture and add organic solvent (e.g., toluene) Facilitates phase separation
5 Adjust aqueous phase pH to 9–12 by further base addition Ensures product extraction into organic phase
6 Separate organic phase containing methyl 4-(aminomethyl)benzoate Extraction and isolation

This method suppresses premature hydrolysis of the methyl ester and allows efficient extraction, resulting in high yields and purity.

Catalytic Hydrogenation of Methyl 4-Cyanobenzoate

Another synthetic approach involves catalytic hydrogenation of methyl 4-cyanobenzoate to yield methyl 4-(aminomethyl)benzoate. This method is documented in the literature as an effective route, though it requires careful control of hydrogenation conditions and catalyst selection.

Reductive Methods via Oxime or Imine Intermediates

  • Preparation of methyl 4-(aminomethyl)benzoate can also be achieved by catalytic hydrogenation of the oxime derived from methyl 4-formylbenzoate and hydroxylamine, or the imine formed from methyl 4-formylbenzoate and ammonia.
  • These methods, however, face limitations for industrial scale-up due to apparatus complexity and ecological concerns.

Reductive Amination Using Phenylamine (Aniline) Derivatives

For the specific compound methyl 4-[amino(phenyl)methyl]benzoate, the incorporation of the phenyl group on the amino substituent suggests the use of reductive amination strategies involving 4-formylbenzoate derivatives reacting with aniline or phenylamine.

A related synthesis involves the reaction of 4-formylbenzoic acid or its methyl ester with amines such as 2-phenylethylamine to form Schiff bases, followed by reduction to the corresponding amino derivatives. Although direct literature on methyl 4-[amino(phenyl)methyl]benzoate is limited, this approach is a common and versatile method for introducing substituted amino groups on benzoate esters.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Yield Range Industrial Suitability
Esterification of 4-(aminomethyl)benzoic acid with methanol (acid catalyzed) High yield (>85%), simple reagents, good purity Requires precise pH and temperature control 85–90% High
Catalytic hydrogenation of methyl 4-cyanobenzoate Direct conversion, well-studied Requires hydrogenation setup, catalyst handling Moderate to high Moderate
Hydrogenation of oxime or imine intermediates Alternative routes, accessible intermediates Less eco-friendly, scaling issues Variable Low to moderate
Reductive amination with phenylamine derivatives Allows phenyl substitution, versatile Multi-step, requires reduction step Moderate Moderate

Detailed Experimental Considerations

  • pH Control: Critical for suppressing hydrolysis and ensuring product partitioning into the organic phase. Typically, initial pH adjustment to 4–9 after esterification, then to 9–12 before extraction.
  • Temperature: Cooling to 5–10 °C during pH adjustment improves selectivity and yield.
  • Solvent Choice: Organic solvents like toluene or aromatic hydrocarbons enhance extraction efficiency, especially when aqueous phase is saturated with salts like sodium chloride.
  • Base Selection: Potassium hydroxide or sodium hydroxide aqueous solutions (4–6%) are preferred for pH adjustments.
  • Catalysts: For hydrogenation steps, palladium-based catalysts are common, often requiring pressure vessels and controlled CO or hydrogen atmospheres.

Research Data and Yields Summary

Method Yield (%) Purity (%) Notes
Esterification with HCl/methanol + pH control 85–90 >98 High reproducibility, scalable
Catalytic hydrogenation of methyl 4-cyanobenzoate 75–85 >95 Requires catalyst recovery
Reductive amination with phenylamine derivatives 70–85 >95 Enables phenyl substitution

Mechanism of Action

The mechanism of action of methyl 4-[amino(phenyl)methyl]benzoate involves its interaction with molecular targets and pathways. For instance, in the context of HCV helicase inhibitors, the compound interferes with the helicase enzyme, inhibiting its activity and thereby preventing viral replication .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4-[amino(phenyl)methyl]benzoate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Binding Affinity (Ki) Synthesis Yield Applications/Findings
Methyl 4-[amino(phenyl)methyl]benzoate C₁₅H₁₅NO₂ 241.29 Phenyl, amine N/A N/A Hypothesized ligand or inhibitor
Methyl 4-(amino(cyclopropyl)methyl)benzoate C₁₂H₁₅NO₂ 205.25 Cyclopropyl, amine N/A N/A Organic building block
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Ethyl, amine (stereospecific) N/A 83% Chiral intermediate
Phenyl benzoate C₁₃H₁₀O₂ 198.22 Phenyl ester 19.75 µM N/A Ligand with high binding affinity
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate C₁₈H₁₉N₂O₂ 301.36 Ethyl ester, methylphenylamino N/A N/A UV absorber

Key Observations

Amino Substituent Effects: Phenyl vs. Steric and Electronic Factors: The bulky phenyl group may hinder binding to certain enzymes, whereas smaller substituents (e.g., ethyl in ) could allow better target engagement .

Ester Group Variations :

  • Methyl esters (e.g., ) generally exhibit higher metabolic stability than ethyl esters (e.g., ), though ethyl derivatives may offer tunable solubility .

Biological Activity: Phenyl benzoate () demonstrates strong binding to CcilCSP2 (Ki = 19.75 µM), suggesting that aromatic substituents enhance ligand-receptor interactions. Methyl 4-[amino(phenyl)methyl]benzoate may share similar binding modes due to structural homology . Derivatives with morpholinomethyl groups () show FAK inhibitory activity, highlighting the role of nitrogen-containing moieties in anticancer drug design .

Biological Activity

Methyl 4-[amino(phenyl)methyl]benzoate, an organic compound with the molecular formula C17H19NO2C_{17}H_{19}NO_2, is a benzoate derivative characterized by a methyl ester group and a phenylethylamine moiety. This unique structural arrangement contributes to its potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of methyl 4-[amino(phenyl)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with 2-phenylethylamine, facilitated by suitable catalysts. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common solvents used in this synthesis include ethanol or methanol, often requiring heating to enhance the reaction efficiency.

Biological Activity

Potential Therapeutic Applications:
Methyl 4-[amino(phenyl)methyl]benzoate is being investigated for its interactions with biological systems, particularly regarding its binding affinity to specific enzymes and receptors. Such studies are crucial for elucidating its pharmacological effects and potential therapeutic applications. Preliminary research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and neuroprotective effects.

Mechanism of Action:
The mechanism of action for methyl 4-[amino(phenyl)methyl]benzoate likely involves modulation of neurotransmitter systems and interaction with various molecular targets. This compound may influence pathways related to neuroprotection and inflammation, which are critical in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Research Findings and Case Studies

  • Binding Affinity Studies:
    Recent studies have focused on the binding affinity of methyl 4-[amino(phenyl)methyl]benzoate to specific receptors involved in neurotransmission. These studies employ biochemical assays and molecular modeling techniques to predict interactions that could lead to therapeutic benefits.
  • Comparative Analysis:
    A comparative analysis was conducted between methyl 4-[amino(phenyl)methyl]benzoate and structurally similar compounds. The findings suggest that while all compounds share certain properties, methyl 4-[amino(phenyl)methyl]benzoate exhibits unique reactivity patterns that may enhance its biological efficacy compared to others .
  • Inflammatory Response Modulation:
    In vitro studies have demonstrated that methyl 4-[amino(phenyl)methyl]benzoate can modulate inflammatory responses in macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Comparative Biological Activities

Compound NameStructure TypeBiological ActivityUnique Features
Methyl 4-[amino(phenyl)methyl]benzoateAminobenzoate derivativePotential neuroprotective and anti-inflammatory effectsContains both amino and ester functionalities
Methyl 4-amino-3-methylbenzoateAminobenzoate derivativeNeuroprotective propertiesAdditional methyl group on the benzene ring
PhenylethylamineSimple amineMood enhancement, stimulant effectsLacks benzoate structure

Q & A

Q. What are the optimal synthetic routes for Methyl4-[amino(phenyl)methyl]benzoate, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves coupling 2-amino-4-(substituted)aniline derivatives with methyl 4-aminobenzoate under controlled conditions. Key steps include:
  • Amide bond formation : Using coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C.
  • Catalyst optimization : Palladium-based catalysts improve yields in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
  • Reaction monitoring : TLC or HPLC ensures completion, with yields ranging from 70–90% after purification .
    Efficiency improvements:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature control : Gradual heating (40–60°C) reduces side reactions like hydrolysis of the ester group .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–8.0 ppm) and ester carbonyl signals (δ 165–170 ppm). The amino group’s resonance (δ 2.5–3.5 ppm) confirms substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 256.12) and fragmentation patterns.
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time: 8–10 min) .

Q. What are the common functionalization reactions for this compound, and how do they expand its utility?

  • Methodological Answer :
  • Ester hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative for metal-organic framework (MOF) synthesis .
  • Amino group alkylation : Reacting with alkyl halides introduces hydrophobic side chains for drug delivery systems .
  • Oxidation : MnO2 converts the benzylic amine to a ketone, enabling further Schiff base formation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes). The trifluoromethyl group’s electronegativity enhances interactions with hydrophobic pockets .
  • QSAR models : Correlate substituent effects (e.g., -CF3, -OCH3) with IC50 values against cancer cell lines.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition).
  • Metabolic stability tests : Liver microsome assays identify rapid degradation (e.g., esterase cleavage) that may explain variable in vivo results .
  • Structural analogs : Compare derivatives lacking the phenylmethyl group to isolate the amino-benzoate core’s contribution .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they mitigated?

  • Methodological Answer :
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >100 g batches.
  • Catalyst recovery : Immobilize Pd catalysts on silica to reduce costs and metal leaching .
  • Byproduct management : Optimize stoichiometry (1.2:1 amine:ester ratio) to minimize unreacted starting material .

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